PTA1 protein - 148349-41-1

PTA1 protein

Catalog Number: EVT-1518198
CAS Number: 148349-41-1
Molecular Formula: C7H10O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PTA1 protein is derived from the Saccharomyces cerevisiae (baker's yeast). It is classified as a eukaryotic protein involved in RNA processing, specifically within the context of mRNA metabolism. Its classification falls under RNA-binding proteins, which are pivotal in various aspects of RNA biology, including splicing, stability, and translation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PTA1 protein can be performed using several methods, including cell-free protein synthesis systems. These systems utilize extracts from eukaryotic cells, such as rabbit reticulocytes or wheat germ, which contain all necessary components for translation. The process typically involves:

  1. Preparation of Extracts: Eukaryotic cell extracts are prepared to contain ribosomes, transfer RNAs, and translation factors.
  2. Template Addition: The mRNA or DNA template encoding PTA1 is introduced into the extract.
  3. Supplementation: Essential components such as amino acids, energy sources (e.g., ATP), and salts are added to facilitate protein synthesis .

This method allows for rapid production and testing of PTA1 protein while enabling modifications to optimize yield and functionality.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

PTA1 protein participates in crucial biochemical reactions involved in mRNA processing:

  • Cleavage Reaction: PTA1 facilitates the cleavage of pre-mRNA at specific sites, allowing for the removal of introns.
  • Polyadenylation Reaction: Following cleavage, it aids in the addition of poly(A) tails to the 3′ end of mRNA transcripts.

These reactions are part of a larger multiprotein complex that interacts dynamically with RNA substrates during transcriptional regulation .

Mechanism of Action

Process and Data

The mechanism by which PTA1 operates involves its recruitment into the cleavage factor II complex. Upon assembly with other subunits, PTA1 binds to pre-mRNA and stabilizes the interaction necessary for subsequent cleavage and polyadenylation. This process requires ATP hydrolysis and involves conformational changes within the complex to facilitate efficient processing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PTA1 protein exhibits several notable properties:

  • Solubility: It is soluble in physiological buffers used for protein purification.
  • Stability: The protein maintains its functional integrity under various ionic strengths but may be sensitive to extreme pH levels.
  • Binding Affinity: PTA1 has a high affinity for RNA substrates, which is critical for its role in mRNA processing.

Characterization studies often employ techniques such as circular dichroism spectroscopy to assess folding and stability under different conditions .

Applications

Scientific Uses

PTA1 protein has significant applications in molecular biology research:

  • Gene Expression Studies: Understanding its role provides insights into mRNA maturation processes.
  • Biotechnological Applications: Manipulating PTA1 function could enhance recombinant protein production systems.
  • Disease Research: Investigating mutations within PTA1 can shed light on diseases linked to improper RNA processing.
Molecular Characterization of PTA1

Genomic Localization & Sequence Analysis

PTA1 (also known as Poly(A) Transcription Associated protein 1) was initially identified in Saccharomyces cerevisiae through UV-induced mutagenesis, where the pta1-1 mutation caused temperature-sensitive, osmotic-remedial growth defects and impaired pre-tRNA processing [1]. Genetic mapping positioned the PTA1 gene on the left arm of chromosome I, proximal to the CDC24 locus [1]. Sequencing of the cloned gene revealed an open reading frame (ORF) encoding a protein of 785 amino acids with a predicted molecular weight of 88,417 Da [1]. The PTA1 ORF is intron-free, a characteristic shared with other essential yeast genes involved in RNA processing [1] [8].

Functional characterization demonstrated that disruption of the C-terminal region of the PTA1 ORF is lethal, confirming its essential role in cellular viability [1]. Initial database searches (EMBL/GenBank) revealed no significant sequence similarity to other known proteins at the time of discovery, suggesting PTA1 represented a novel functional class [1]. The pta1-1 mutation was suppressed by the ochre suppressor tRNA gene SUP11, indicating it introduced a premature termination codon within the protein-coding sequence, further supporting the essential nature of the full-length protein product [1].

Table 1: Key Sequence Features of Saccharomyces cerevisiae PTA1

FeatureDetailFunctional Implication
Chromosomal LocationLeft arm of Chromosome I (near CDC24)Genomic context suggests functional importance
Open Reading Frame (ORF)2,355 bpEncodes 785 amino acid polypeptide
Molecular Weight88,417 DaLarge scaffolding protein
IntronsAbsentCommon feature of essential RNA processing genes
Mutant Phenotype (pta1-1)Temperature-sensitive, osmotic-remedialImplicates PTA1 in stress-responsive pathways

Structural Domains & Motif Identification

Bioinformatic analysis of the PTA1 sequence identified a significant structural domain at its N-terminus. Secondary structure prediction algorithms revealed the presence of HEAT repeats within the first ~300 residues [2]. HEAT repeats (named after Huntingtin, Elongation factor 3, A subunit of PP2A, TOR1 kinase) are degenerate sequence motifs of 37-47 amino acids that fold into two anti-parallel α-helices (A and B helices) connected by short loops [2] [7]. These repeats stack to form a superhelical, crescent-shaped solenoid structure with distinct concave and convex surfaces [2].

Crystallographic studies of the HEAT domain from the metazoan PTA1 orthologue, Symplekin (Drosophila melanogaster), provided high-resolution structural insights applicable to yeast PTA1 [2]. The Symplekin HEAT domain comprises five canonical HEAT repeats, forming a characteristic scaffold. A striking feature is an extended 31-amino acid loop (loop 8) inserted between helices 4B and 5A [2]. This loop is conserved among closely related Symplekin orthologues and is stabilized by multiple polar interactions and internal hydrogen bonds (e.g., between D192 and S195, S203 and D206) [2]. Electrostatic potential mapping reveals a prominent positively charged patch on the concave surface, suggesting an interface for macromolecular interactions, while loop 8 exhibits a predominantly negative charge [2].

Functionally, the HEAT domain serves as a protein-protein interaction scaffold. Molecular dynamics simulations indicate that loop 8 dampens correlated motion within the domain, creating a relatively rigid platform for binding partners [2]. This structural role aligns with PTA1/Symplekin's function as a core component of the pre-mRNA 3'-end processing machinery, integrating factors like the Cleavage Stimulation Factor (CstF) subunits CstF64 and CstF77, and the Cleavage and Polyadenylation Specificity Factor (CPSF) complex [2]. Furthermore, the N-terminal region of Symplekin interacts with Ssu72, an RNA polymerase II C-terminal domain (CTD) phosphatase, suggesting PTA1/Symplekin's HEAT domain bridges transcription termination with mRNA processing [2].

Table 2: Structural Features of the PTA1/Symplekin HEAT Domain

Structural ElementCharacteristicsFunctional Role
HEAT Repeats (1-5)37-47 residues each; form anti-parallel helices A (convex) and B (concave)Create solenoid scaffold; provide large interaction surface
Overall ArchitectureCrescent-shaped solenoidCreates distinct binding surfaces (concave/convex) for partner proteins
Extended Loop 8 (L8)31 residues between H4B and H5A; conserved; high B-factor (69 Ų vs avg 52 Ų)Stabilizes domain; dampens internal motion; potential regulatory site
Concave SurfacePositively charged patchLikely interface for binding negatively charged partners (e.g., phosphoproteins)
Electrostatic PropertiesLoop 8 predominantly negatively chargedMay modulate interactions or prevent non-specific binding
Molecular DynamicsPresence of L8 reduces correlated/anti-correlated motionsCreates stable platform ("neutral surface") for specific protein-protein interactions

Evolutionary Conservation Across Eukaryotes

PTA1/Symplekin exhibits remarkable evolutionary conservation across the eukaryotic domain, reflecting its fundamental role in mRNA maturation. While initially characterized in yeast, orthologues have been identified in diverse eukaryotes, including Drosophila melanogaster, Homo sapiens, Arabidopsis thaliana, and Oryza sativa (rice) [2] [8] [9]. This places PTA1 within the conserved core of eukaryotic genes, estimated to constitute approximately 20% of orthologous clusters (KOGs) shared among sequenced eukaryotic genomes [8].

Phylogenetic analysis of orthologous groups (KOGs) indicates that genes involved in essential cellular processes like RNA processing and translation are significantly more likely to be retained across multiple eukaryotic lineages compared to genes involved in adaptation or lineage-specific functions [8]. PTA1/Symplekin exemplifies this trend. It is classified within KOGs represented in six or seven model eukaryotes (human, fly, nematode, thale cress, budding yeast, fission yeast, microsporidian) [8]. Such pan-eukaryotic KOGs are strongly enriched for housekeeping functions and are often essential for viability, potentially approximating the minimal set of essential eukaryotic genes [8].

The sequence motifs and structural domains of PTA1/Symplekin are under strong selective pressure. The N-terminal HEAT domain architecture, including the characteristic HEAT repeats and the extended loop 8 observed in Drosophila, is conserved from yeast to humans [2]. While the primary sequence of loop 8 diverges, its presence and the stabilizing polar interactions within it are conserved features within clades, suggesting functional importance beyond mere spacer function [2]. Furthermore, regions critical for interactions with the cleavage/polyadenylation machinery (CstF, CPSF) and transcription termination factors (e.g., Ssu72) show significant conservation [2]. This conservation extends to the protein's role in both canonical mRNA polyadenylation and replication-dependent histone mRNA processing (in metazoa), underscoring its central role in 3' end formation [2].

Despite overall conservation, analysis of paralogous pairs arising from the whole-genome duplication in S. cerevisiae reveals that PTA1 has no retained paralog. This contrasts with many metabolic genes duplicated in yeast and suggests strong constraints against functional redundancy or divergence for this essential scaffold [6]. Only around 44% of KOGs comprising the conserved core eukaryotic gene set, including likely components like PTA1/Symplekin, show detectable prokaryotic homologs [8]. The absence of clear prokaryotic ancestors for PTA1/Symplekin suggests it evolved via duplication with divergence or de novo invention early in eukaryotic evolution to fulfill critical roles in the emerging nuclear mRNA processing apparatus [8]. Its presence in the highly reduced genome of the intracellular parasite Encephalitozoon cuniculi further testifies to its essentiality [8].

Table 3: Evolutionary Conservation Profile of PTA1/Symplekin

Aspect of ConservationObservationSignificance
Phyletic Pattern (KOGs)Member of KOGs represented in 6-7 eukaryotic genomesPart of the conserved core essential eukaryotic gene set
Functional Category EnrichmentStrongly enriched in RNA processing/translation KOGsUnderpins fundamental, conserved cellular process (mRNA maturation)
Domain Conservation (HEAT)N-terminal HEAT domain structure conserved from yeast to humansCore scaffolding function maintained
Loop 8 ConservationPresence and stabilizing interactions conserved; sequence divergesSuggests structural/regulatory role beyond simple spacer
Paralog Retention (S. cerevisiae)No retained paralog post whole-genome duplicationStrong functional constraints prevent redundancy
Prokaryotic HomologsUndetectedLikely evolved as a novel eukaryotic innovation
Conservation in Reduced GenomesRetained in highly reduced Encephalitozoon cuniculi genomeEssential function cannot be lost without severe fitness cost

Properties

CAS Number

148349-41-1

Product Name

PTA1 protein

Molecular Formula

C7H10O2

Synonyms

PTA1 protein

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